2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid
Overview
Description
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, also known as Naproxen impurity I, is a pharmaceutical impurity standard . It has an empirical formula of C13H12O3 and a molecular weight of 216.23 . It is a white to light yellow powder to crystal in physical state .
Synthesis Analysis
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid derivatives has been reported in several studies . For instance, one study reported the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide by a reaction between 2,2-diphenylethan-1-amine and naproxen . Another study reported the synthesis of a novel series of (6-methoxy-2-naphthyl) propanamide derivatives for their potential antibacterial activity .Physical And Chemical Properties Analysis
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a white to light yellow powder to crystal . It has an empirical formula of C13H12O3 and a molecular weight of 216.23 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry: Antibacterial Activity
Summary of Application
The compound “2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid” is a derivative of Naproxen , a commonly used propionic acid derivative for the treatment of pain, joint swelling, and symptoms of arthritis . This compound has been synthesized and tested for its antibacterial activity .
Methods of Application or Experimental Procedures
The compound was synthesized by the reaction of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 400 . The compound was then fully characterized by IR, 1H NMR, mass spectra, and elemental analysis .
Results or Outcomes
The in vitro antibacterial activity of this compound was evaluated against gram-positive and gram-negative bacteria . However, the specific results or quantitative data were not provided in the source .
Medicinal Chemistry: Anti-Inflammatory Activity
Summary of Application
Naproxen, from which “2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid” is derived, is known for its anti-inflammatory properties . It is believed to work by blocking the action of cyclooxygenase (COX) involved in the production of prostaglandins that are produced in response to injury or certain diseases and cause pain, swelling, and inflammation .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not provided in the source .
Results or Outcomes
The specific results or outcomes for this application were not provided in the source .
Medicinal Chemistry: Anti-Mycobacterial Activity
Summary of Application
Hydrazones derived from “2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid” have shown anti-mycobacterial activities when tested in vitro .
Results or Outcomes
Organic Chemistry: Suzuki-Miyaura Coupling
Summary of Application
“2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid” can be used as a reactant for Suzuki-Miyaura coupling .
Safety And Hazards
The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .
Future Directions
Future research could focus on the development of novel anti-tumor compounds based on 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid . For instance, one study synthesized a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives and evaluated their potential anti-tumor effects .
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSPYQQBEYOGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219384 | |
Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid | |
CAS RN |
69337-85-5 | |
Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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